Benzenesulfonylfluoride, 3-chloro-4-hydroxy-5-nitro-
Description
3-Chloro-4-hydroxy-5-nitro-benzenesulfonylfluoride is a benzenesulfonyl fluoride derivative characterized by a benzene ring substituted with a sulfonyl fluoride (-SO₂F) group at position 1, a chlorine atom at position 3, a hydroxyl group at position 4, and a nitro group at position 5. Sulfonyl fluorides are widely utilized as protease inhibitors and reactive electrophiles in chemical synthesis due to their ability to sulfonylate nucleophilic residues (e.g., serine in enzymes) . The presence of electron-withdrawing groups (nitro, chloro) and a hydroxyl group may influence solubility, stability, and interactions in biochemical systems.
Properties
CAS No. |
23379-30-8 |
|---|---|
Molecular Formula |
C6H3ClFNO5S |
Molecular Weight |
255.61 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-5-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3ClFNO5S/c7-4-1-3(15(8,13)14)2-5(6(4)10)9(11)12/h1-2,10H |
InChI Key |
MWNLSUDUBRRWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Biological Activity
Benzenesulfonylfluoride, 3-chloro-4-hydroxy-5-nitro- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Benzenesulfonylfluoride, 3-chloro-4-hydroxy-5-nitro- is characterized by the presence of a sulfonyl fluoride group, which contributes to its reactivity and biological interactions. The compound's structure can be summarized as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 235.64 g/mol
The biological activity of benzenesulfonylfluoride derivatives primarily arises from their ability to inhibit various enzymes and modulate cellular pathways. Notably, compounds with similar structures have been shown to exhibit:
- Enzyme Inhibition : Many benzenesulfonamide derivatives demonstrate significant inhibitory effects on carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in tissues. For instance, derivatives have shown IC values ranging from 10.93 to 25.06 nM against CA IX, indicating potent inhibition .
- Anticancer Activity : Research has indicated that certain benzenesulfonamide compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The most active derivatives exhibited a significant increase in annexin V-FITC positive apoptotic cells, suggesting a mechanism that triggers programmed cell death .
- Antibacterial Properties : Some studies have highlighted the antibacterial activity of benzenesulfonamide derivatives against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. These compounds demonstrated effective inhibition of bacterial growth and biofilm formation at concentrations as low as 50 µg/mL .
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of various benzenesulfonamide derivatives against MDA-MB-231 cells. The results indicated that selected compounds significantly reduced cell viability with IC values between 1.52 and 6.31 µM, showcasing their selective toxicity towards cancer cells compared to normal breast cells .
- Enzyme Interaction : Molecular docking studies revealed favorable binding interactions between benzenesulfonamide derivatives and CA IX, providing insights into their selectivity and potential therapeutic applications in cancer treatment .
- Antibacterial Efficacy : Another research highlighted the effectiveness of specific benzenesulfonamide analogues in inhibiting biofilm formation by K. pneumoniae, with inhibition rates reaching up to 79.46% compared to positive controls .
Data Table
The following table summarizes key findings related to the biological activity of benzenesulfonylfluoride derivatives:
| Activity | Cell Line/Pathogen | IC / Inhibition Rate | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 1.52 - 6.31 µM | Induced apoptosis; selective toxicity |
| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 nM | Significant selectivity over CA II |
| Antibacterial | Staphylococcus aureus | Inhibition at 50 µg/mL | Growth inhibition rate: 80.69% |
| Antibacterial | Klebsiella pneumoniae | Inhibition at 50 µg/mL | Biofilm inhibition rate: up to 79.46% |
Comparison with Similar Compounds
Sulfonyl Fluorides: AEBSF and PMSF
- (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Unlike the target compound, AEBSF features an aminoethyl group at the para position. AEBSF is a potent, water-soluble inhibitor of serine proteases and peptide isomerases, as demonstrated in studies on A. apertato enzymes . Its inhibitory efficacy contrasts with phenylmethylsulfonyl fluoride (PMSF), which lacks the aminoethyl moiety and shows reduced activity in certain contexts .
- Phenylmethylsulfonyl fluoride (PMSF) : A simpler sulfonyl fluoride with a methyl group at the para position. PMSF’s lower solubility and stability limit its utility compared to AEBSF or the target compound, which may benefit from nitro and hydroxyl groups enhancing polar interactions .
Chloro- and Nitro-Substituted Sulfonyl Derivatives
- 3-Chloro-4-fluorobenzenesulfonyl Chloride (CAS 91170-93-3) : Shares a chloro and fluoro substitution but lacks hydroxyl and nitro groups. This compound is used as a precursor in sulfonamide synthesis, highlighting the reactivity of sulfonyl chlorides compared to sulfonyl fluorides .
- 2-Fluoro-5-(Trifluoromethyl)Benzenesulfonyl Chloride : Features a trifluoromethyl group and fluoro substitution, emphasizing the impact of fluorination on lipophilicity and electronic effects. Such derivatives are often employed in agrochemical and pharmaceutical intermediates .
Hydroxy-Substituted Sulfonyl Compounds
- 4-Chloro-3-Hydroxybenzotrifluoride (CAS 40889-91-6): Contains a hydroxyl and trifluoromethyl group but lacks sulfonyl functionality.
Fluorinated Benzenesulfonyl Derivatives
Perfluorinated compounds like those listed in the Pharos Project (e.g., sodium 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonate) exhibit extreme fluorination, increasing environmental persistence and thermal stability. These differ significantly from the target compound, which prioritizes nitro and hydroxyl groups for reactivity .
Data Tables: Key Structural and Functional Comparisons
Research Findings and Functional Insights
- Enzyme Inhibition: The target compound’s nitro and hydroxyl groups may enhance binding to enzyme active sites via polar interactions, similar to AEBSF’s aminoethyl group .
- Reactivity : Sulfonyl fluorides are less hydrolytically stable than sulfonyl chlorides but offer better selectivity in bioconjugation. The nitro group in the target compound could stabilize transition states in substitution reactions .
- Safety Considerations : While safety data for the target compound are unavailable, structurally related sulfonyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) require stringent handling due to corrosive and reactive hazards .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-4-hydroxy-5-nitrobenzenesulfonyl fluoride, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic fluorination of the corresponding sulfonyl chloride using potassium fluoride (KF) in the presence of a crown ether (e.g., 18-crown-6) in acetonitrile. This method achieves >90% yield under controlled exothermic conditions . For nitro-functionalized derivatives, nitration of the parent benzene ring should precede sulfonylation to avoid side reactions. Post-synthesis, vacuum distillation or recrystallization from ethanol/water mixtures improves purity.
Q. Which analytical techniques are most reliable for characterizing structural purity and functional group integrity?
- Methodology :
- NMR Spectroscopy : NMR confirms sulfonyl fluoride formation (δ ~60-65 ppm), while NMR identifies hydroxyl (δ ~10-12 ppm) and nitro groups (electron-withdrawing effects on adjacent protons) .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled to high-resolution mass spectrometry verifies molecular weight and detects impurities .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., nitro vs. chloro positioning) .
Q. How does 3-chloro-4-hydroxy-5-nitrobenzenesulfonyl fluoride interact with serine proteases, and what experimental controls are critical?
- Methodology : The sulfonyl fluoride group covalently binds to active-site serine residues, inhibiting enzymes like trypsin. Use kinetic assays (e.g., fluorogenic substrate cleavage) to measure inhibition potency (IC). Controls:
- Include phenylmethylsulfonyl fluoride (PMSF) as a reference inhibitor .
- Pre-treat samples with the compound to confirm irreversible binding via activity loss after dialysis .
Advanced Research Questions
Q. How can conflicting reactivity data in gas-phase vs. solution-phase studies be resolved?
- Case Study : Gas-phase electron ionization tandem MS reveals fluorine migration in sulfonyl fluoride radicals, but solution-phase reactions show no such behavior .
- Methodology :
- Perform computational modeling (DFT) to compare energy barriers for fluorine migration in isolated vs. solvated states.
- Validate with cryogenic matrix-isolation IR spectroscopy to trap transient intermediates .
Q. What strategies mitigate hydrolysis of the sulfonyl fluoride group during long-term biochemical assays?
- Methodology :
- Use anhydrous DMSO for stock solutions to limit water exposure.
- Buffer systems below pH 7.0 reduce hydrolysis rates (sulfonyl fluorides degrade rapidly in alkaline conditions).
- Include stability tests via NMR to monitor degradation over time .
Q. How do steric and electronic effects of the 3-chloro-5-nitro substituents influence regioselectivity in nucleophilic aromatic substitution?
- Experimental Design :
- Synthesize analogs with varying substituents (e.g., 3-bromo-5-cyano) and compare reaction rates with nucleophiles (e.g., amines, thiols).
- Use Hammett plots to correlate substituent σ values with kinetic data.
- X-ray structures of transition-state analogs (e.g., tetrahedral intermediates) clarify steric constraints .
Q. What are the challenges in crystallizing 3-chloro-4-hydroxy-5-nitrobenzenesulfonyl fluoride derivatives, and how can they be addressed?
- Methodology :
- Co-crystallize with target proteins (e.g., trypsin) to stabilize the sulfonyl-enzyme complex.
- For free ligand crystals, use slow vapor diffusion with tert-butanol/water mixtures to enhance lattice packing .
- Deuterated solvents improve diffraction quality in neutron crystallography studies .
Methodological Considerations for Data Interpretation
Q. How to distinguish between nonspecific protein binding and active-site modification in proteomic studies?
- Methodology :
- Perform competitive labeling: Pre-incubate samples with a known active-site inhibitor (e.g., TPCK for chymotrypsin) before adding the sulfonyl fluoride.
- Use clickable probes (e.g., alkyne-tagged analogs) for enrichment and LC-MS/MS identification of modified residues .
Q. What statistical approaches are recommended for analyzing dose-response contradictions in enzyme inhibition assays?
- Methodology :
- Apply nonlinear regression (e.g., Hill equation) to account for cooperative effects.
- Use bootstrap resampling to assess confidence intervals for IC values.
- Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry) .
Tables for Comparative Analysis
Table 1 : Key Spectral Signatures for Structural Confirmation
Table 2 : Reactivity Trends in Substituent Effects
| Substituent Combination | Reactivity with Amines | Hydrolysis Rate (pH 7.4) | Reference |
|---|---|---|---|
| 3-Cl, 5-NO | Moderate (σ = 0.37) | 0.2 h | |
| 3-Br, 5-CN | High (σ = 0.44) | 0.5 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
